Bienvenue dans la boutique en ligne BenchChem!

3-(([1,1'-Biphenyl]-4-yloxy)methyl)pyrrolidine hydrochloride

medicinal chemistry structure-activity relationship ligand design

3-(([1,1'-Biphenyl]-4-yloxy)methyl)pyrrolidine hydrochloride (CAS 1220037-56-8) is a pyrrolidine-based building block featuring a biphenyl ether moiety connected via a methylene linker, supplied as the hydrochloride salt. The compound has a molecular formula of C₁₇H₂₀ClNO and a molecular weight of 289.8 g/mol.

Molecular Formula C17H20ClNO
Molecular Weight 289.8 g/mol
CAS No. 1220037-56-8
Cat. No. B6590909
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(([1,1'-Biphenyl]-4-yloxy)methyl)pyrrolidine hydrochloride
CAS1220037-56-8
Molecular FormulaC17H20ClNO
Molecular Weight289.8 g/mol
Structural Identifiers
SMILESC1CNCC1COC2=CC=C(C=C2)C3=CC=CC=C3.Cl
InChIInChI=1S/C17H19NO.ClH/c1-2-4-15(5-3-1)16-6-8-17(9-7-16)19-13-14-10-11-18-12-14;/h1-9,14,18H,10-13H2;1H
InChIKeyWAVMATWQUCWCCG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(([1,1'-Biphenyl]-4-yloxy)methyl)pyrrolidine hydrochloride (CAS 1220037-56-8): Procurement-Relevant Physicochemical Profile


3-(([1,1'-Biphenyl]-4-yloxy)methyl)pyrrolidine hydrochloride (CAS 1220037-56-8) is a pyrrolidine-based building block featuring a biphenyl ether moiety connected via a methylene linker, supplied as the hydrochloride salt. The compound has a molecular formula of C₁₇H₂₀ClNO and a molecular weight of 289.8 g/mol [1]. It is commercially available at purities of ≥95% (AKSci) and ≥98% (MolCore) , and is intended for research and development use in medicinal chemistry and chemical biology .

Why In-Class Pyrrolidine-Biphenyl Analogs Cannot Substitute 3-(([1,1'-Biphenyl]-4-yloxy)methyl)pyrrolidine hydrochloride


Superficially similar pyrrolidine-biphenyl compounds such as 2-([1,1'-biphenyl]-4-yl)pyrrolidine hydrochloride (CAS 101292-59-5) and 3-([1,1'-biphenyl]-4-yloxy)pyrrolidine hydrochloride (CAS 946681-82-9) differ critically in connectivity, linker presence, and molecular properties. The methyleneoxy linker in the target compound introduces an additional hydrogen bond acceptor and increases both rotatable bond count and topological polar surface area relative to the direct-attachment analog [1], altering conformational flexibility and putative ligand–target interactions. The hydrochloride salt form further modulates solubility and formulation stability . These physicochemical divergences directly impact pharmacological behavior, making generic substitution invalid without explicit experimental validation.

Quantitative Differential Evidence for 3-(([1,1'-Biphenyl]-4-yloxy)methyl)pyrrolidine hydrochloride Selection


Hydrogen Bond Acceptor Capacity Distinguishes Target from Direct C-Linked Analogs

The target compound possesses two hydrogen bond acceptors (ether oxygen and pyrrolidine nitrogen), whereas the direct C-linked analog 2-([1,1'-biphenyl]-4-yl)pyrrolidine hydrochloride (CAS 101292-59-5) has only one [1][2]. This difference, driven by the methyleneoxy linker, expands potential intermolecular interaction capacity.

medicinal chemistry structure-activity relationship ligand design

Rotatable Bond Count Differentiates Conformational Flexibility from Ether-Linked Comparator

The target compound contains four rotatable bonds, compared to three rotatable bonds for 3-([1,1'-biphenyl]-4-yloxy)pyrrolidine hydrochloride (CAS 946681-82-9) [1][2]. The additional methylene group provides greater conformational sampling, which can translate into distinct entropic and binding profiles.

conformational analysis molecular dynamics drug design

Topological Polar Surface Area Elevation Over Direct C-Linked Analog

The target compound has a topological polar surface area (TPSA) of 21.3 Ų [1], which is significantly higher than the 12 Ų of the direct C-linked analog 2-([1,1'-biphenyl]-4-yl)pyrrolidine hydrochloride [2]. TPSA is a widely used descriptor for predicting membrane permeability and blood-brain barrier penetration.

ADME prediction blood-brain barrier oral bioavailability

Molecular Weight and Heavy Atom Count Differentiation from Core Scaffold Analogs

The target compound (MW 289.8 g/mol, 20 heavy atoms) differs from 2-([1,1'-biphenyl]-4-yl)pyrrolidine hydrochloride (MW 259.77 g/mol, 18 heavy atoms) [1][2] and 3-([1,1'-biphenyl]-4-yloxy)pyrrolidine hydrochloride (MW 275.77 g/mol, 19 heavy atoms) [3]. These differences in molecular size and atomic composition affect ligand efficiency metrics and physicochemical property windows defined during lead optimization.

property-based design ligand efficiency fragment-based screening

Procurement-Driven Application Scenarios for 3-(([1,1'-Biphenyl]-4-yloxy)methyl)pyrrolidine hydrochloride


Structure-Based Drug Design Requiring Defined Hydrogen Bond Acceptor Geometry

When a protein crystal structure or docking model indicates dual hydrogen bond acceptor engagement (e.g., simultaneous interaction with a catalytic serine and backbone amide), the target compound's two-acceptor profile [1] is mechanistically required. The single-acceptor C-linked analog (CAS 101292-59-5) lacks the ether oxygen and cannot satisfy this pharmacophoric constraint, making it functionally non-interchangeable.

Conformational Sampling Studies with Enhanced Rotatable Bond Repertoire

Molecular dynamics or NMR-based conformational analysis campaigns that demand a broader torsional space benefit from the target compound's four rotatable bonds [1]. The ether-linked comparator (CAS 946681-82-9) with only three rotatable bonds provides a restricted sampling landscape; substituting it would alter the observed conformational ensemble and potentially invalidate comparative SAR conclusions.

ADME-Tox Profiling Where Polar Surface Area Modulates Permeability

For projects where blood-brain barrier penetration or cellular permeability is being tuned via incremental TPSA adjustments, the target compound (21.3 Ų) [1] occupies a distinct intermediate band compared to the C-linked analog (12 Ų). When a lead series has been optimized around TPSA ≈ 21 Ų, selecting the C-linked scaffold would inadvertently shift predicted permeability, confounding in vivo PK/PD correlations.

Medicinal Chemistry Scaffold SAR Where Heavy Atom Count Must Remain Constant

In fragment-to-lead or hit-expansion campaigns, maintaining a consistent heavy atom count (20 for the target) is often essential for interpreting multiparameter optimization data [1]. Inadvertent procurement of the lighter C-linked or ether-linked analogs (18 or 19 heavy atoms) introduces a scaffold variable that can obscure the intended structure-activity relationship analysis.

Quote Request

Request a Quote for 3-(([1,1'-Biphenyl]-4-yloxy)methyl)pyrrolidine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.